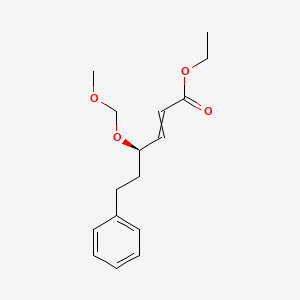

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate

Description

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is a chiral α,β-unsaturated ester characterized by:

- Ethyl ester group: Enhances solubility in organic solvents.

- (4R)-Methoxymethoxy (MEM) group: A protective group for hydroxyl functionalities, offering acid-labile stability .

- 6-Phenyl substituent: Introduces aromaticity and influences steric/electronic properties.

- E-configuration: The trans geometry of the double bond at C2-C3 directs reactivity in conjugate additions or cycloadditions.

For example, (E)-Ethyl 4-(tert-butoxycarbonyloxy)-6-phenylhex-2-enoate (1h) is prepared in 82% yield using LiHMDS and Boc₂O .

Properties

CAS No. |

656836-61-2 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate |

InChI |

InChI=1S/C16H22O4/c1-3-19-16(17)12-11-15(20-13-18-2)10-9-14-7-5-4-6-8-14/h4-8,11-12,15H,3,9-10,13H2,1-2H3/t15-/m1/s1 |

InChI Key |

QBLDZMBARUOZQF-OAHLLOKOSA-N |

Isomeric SMILES |

CCOC(=O)C=C[C@@H](CCC1=CC=CC=C1)OCOC |

Canonical SMILES |

CCOC(=O)C=CC(CCC1=CC=CC=C1)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxymethoxy group can be introduced through a protection-deprotection strategy using methanol and a suitable protecting group reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate exhibit potential anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit protein kinases associated with tumor growth, suggesting a pathway for therapeutic development against cancer .

1.2 Anti-inflammatory Properties

Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that the compound could reduce inflammatory markers, indicating its potential use in treating inflammatory conditions .

Organic Synthesis Applications

2.1 Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its unique functional groups facilitate various chemical reactions, including cross-metathesis and hydrogenation processes. These reactions are crucial for developing new chemical entities in pharmaceutical research .

2.2 Reaction Mechanisms

The compound's reactivity has been explored through different synthetic pathways, including the formation of ketones and other derivatives under specific catalytic conditions. For example, the hydrogenation of related compounds using palladium catalysts has shown promising yields, highlighting the compound's versatility in synthetic applications .

Case Study 1: Anticancer Research

In a study focusing on the anticancer potential of similar compounds, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting that modifications to the compound could enhance its therapeutic index .

Case Study 2: Inflammation Inhibition

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The compound significantly reduced joint swelling and inflammatory cytokine levels compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- NMR: The enoate protons (H2 and H3) typically resonate as doublets at δ ~6.8–7.0 (J = 15–16 Hz), while MEM protons appear at δ 3.3–3.5 .

- Stereochemistry : The (4R) configuration and E-geometry are critical for asymmetric catalysis or bioactive molecule synthesis.

Comparison with Similar Compounds

Functional Group Variations in Hex-2-enoate Esters

Key Differences :

Cyclohexene vs. Linear Enoate Derivatives

Structural Impact :

Electronic Effects of Aromatic Substituents

Biological Activity

Ethyl (4R)-4-(methoxymethoxy)-6-phenylhex-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H18O4. The structure includes a phenyl group, methoxy groups, and an ester functional group, which are significant for its reactivity and biological interactions.

This compound exhibits several potential mechanisms of action:

- Antioxidant Activity : Compounds with similar structures have shown capacity to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory pathways.

- Antimicrobial Properties : Research indicates that compounds with similar moieties can exhibit antimicrobial activity against various pathogens.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound. Below are some key findings:

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant potential of various esters, this compound demonstrated significant free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound inhibited the production of TNF-alpha in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research on the antimicrobial properties indicated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as a natural antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.